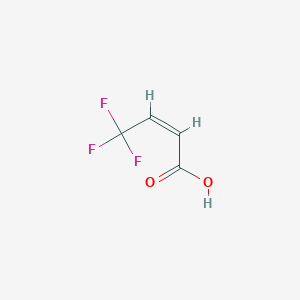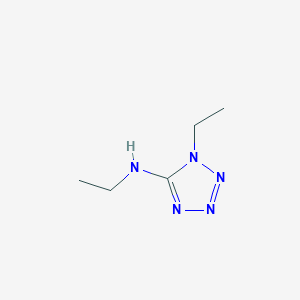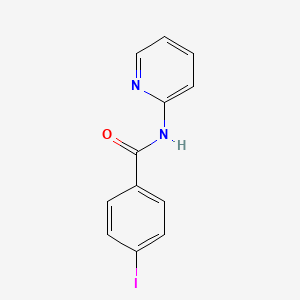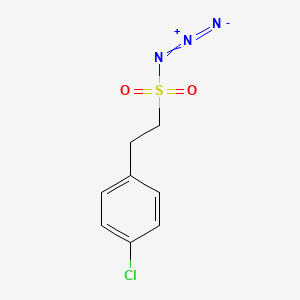
2-(4-chlorophenyl)-N-diazoethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides.
Reduction: The compound can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenyl)-N-diazoethanesulfonamide
- 2-(4-fluorophenyl)-N-diazoethanesulfonamide
- 2-(4-methylphenyl)-N-diazoethanesulfonamide
Uniqueness
2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Propriétés
Numéro CAS |
54664-52-7 |
|---|---|
Formule moléculaire |
C8H8ClN3O2S |
Poids moléculaire |
245.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-diazoethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2 |
Clé InChI |
WGQJIKPPEBLLKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


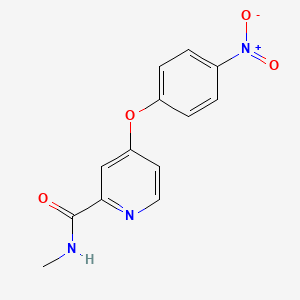
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
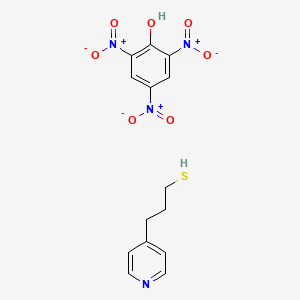
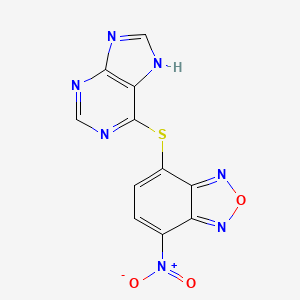
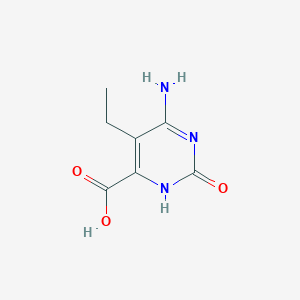
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
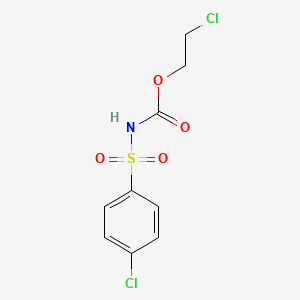
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
